1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone
CAS No.: 100138-76-9
Cat. No.: VC21410140
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100138-76-9 |
|---|---|
| Molecular Formula | C12H15N3O3 |
| Molecular Weight | 249.27g/mol |
| IUPAC Name | 1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-4-2-3-5-12(11)15(17)18/h2-5H,6-9H2,1H3 |
| Standard InChI Key | LEDSXFUCNNKEDB-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone is a synthetic organic compound with a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol . This compound belongs to the class of piperazine derivatives, which are widely used in pharmaceuticals due to their diverse biological activities. The presence of a nitrophenyl group attached to the piperazine ring and an ethanone moiety makes this compound particularly interesting for potential applications in drug discovery.
Synthesis and Characterization
The synthesis of 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-nitrophenylpiperazine with an appropriate ethanone derivative. Characterization of such compounds often involves spectroscopic methods like IR, 1H NMR, and 13C NMR, as well as mass spectrometry and elemental analysis to confirm the structure and purity .
Biological Activity
While specific biological activity data for 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone are not readily available, compounds with similar structures have shown potential in various therapeutic areas. For instance, piperazine derivatives are known for their antimicrobial, antiviral, and antifungal properties . The presence of a nitro group can enhance these activities by influencing the compound's interaction with biological targets.
Potential Applications
Given its structural features, 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone could be explored for applications in pharmaceuticals, particularly in areas where piperazine derivatives have shown promise. This includes potential use as lead compounds for developing new drugs targeting microbial infections or other diseases where piperazine derivatives have shown efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume